Metopimazine

Blood-Brain Barrier Permeability Antiemetic Safety Profile Comparative Pharmacokinetics

Metopimazine (NG-101) is a peripherally-restricted dopamine D2/D3 antagonist with minimal CNS penetration vs metoclopramide or domperidone. Unlike prokinetic antiemetics, it delays gastric emptying—making it uniquely suitable for GLP-1-associated nausea research, where it reduced vomiting by 67% (p=0.0274). Ideal for multiday CINV combination therapy with 5-HT3 antagonists. Verify ≥98% purity. Buy standard mg to bulk g quantities.

Molecular Formula C22H27N3O3S2
Molecular Weight 445.6 g/mol
CAS No. 14008-44-7
Cat. No. B1676515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetopimazine
CAS14008-44-7
Synonyms1-(3-(2-methylsulfonylphenothiazin-10-yl) propyl)isonipecotinamide
metopimazine
metopimazine hydrochloride
Vogalene
Molecular FormulaC22H27N3O3S2
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
InChIInChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)
InChIKeyBQDBKDMTIJBJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metopimazine CAS 14008-44-7: A Peripherally Restricted Dopamine D2/D3 Antagonist for Targeted Antiemetic Procurement


Metopimazine (CAS 14008-44-7; also known as EXP999, NG101, or by the brand name Vogalene) is a phenothiazine-derived antiemetic that functions as a potent antagonist of dopamine D2 and D3 receptors. Unlike many centrally-acting antiemetics in its class, metopimazine exhibits restricted penetration across the blood-brain barrier (BBB) due to its rapid metabolism to metopimazine acid, a metabolite with markedly low cerebral permeability [1][2]. This pharmacokinetic profile underpins its established use in Europe for decades as a frontline therapy for nausea and vomiting, where it is valued for its efficacy without the significant central nervous system (CNS) side effects associated with other dopamine antagonists [3].

Metopimazine vs. Generics: Why In-Class Substitution with Domperidone or Metoclopramide Compromises Gastrointestinal Selectivity and CNS Safety


While metopimazine, domperidone, and metoclopramide all act as dopamine D2 receptor antagonists, their divergent pharmacokinetic and pharmacodynamic profiles preclude simple interchangeability. Metopimazine is distinguished by its peripheral restriction, a consequence of its rapid conversion to the poorly brain-penetrant metabolite metopimazine acid [1]. In contrast, metoclopramide readily crosses the blood-brain barrier, leading to a high incidence of extrapyramidal symptoms (EPS) [2]. Domperidone, though also peripherally selective, demonstrates a distinct gastrointestinal motility profile, acting as a prokinetic, whereas metopimazine uniquely delays gastric emptying [3]. These critical differences in CNS exposure and gastrointestinal motility mandate that procurement decisions be guided by specific, quantifiable evidence rather than assumed class-level equivalence.

Quantitative Differentiation of Metopimazine: A Head-to-Head Evidence Guide for Informed Procurement


Superior Peripheral Restriction: Metopimazine Acid Exhibits the Lowest Brain Penetration in a Direct In Vitro BBB Model Comparison

In a head-to-head in vitro blood-brain barrier (BBB) model, the active metabolite of metopimazine, metopimazine acid, demonstrated the lowest brain penetration among four antiemetic compounds. Its permeability was significantly lower than that of metopimazine itself, and it was even less than that of domperidone, metoclopramide, and chlorpromazine [1]. This quantifiable difference directly supports the compound's clinically observed low risk of central nervous system side effects.

Blood-Brain Barrier Permeability Antiemetic Safety Profile Comparative Pharmacokinetics

Potent Dopamine D2/D3 Antagonism: Nanomolar Affinity Profiles Define Metopimazine's Receptor Engagement

Metopimazine demonstrates high-affinity antagonism at key dopamine receptor subtypes. Quantitative binding data from radioligand assays reveal a Ki of 0.0700 nM for the dopamine D2 receptor and a Ki of 0.610 nM for the dopamine D3 receptor [1][2]. Functional antagonism is further confirmed with an IC50 of 2.20 nM at the D2 receptor [2]. While these values define its potent in vitro profile, the absence of a direct, comparative Ki dataset for all key comparators (e.g., domperidone, metoclopramide) under identical assay conditions means this evidence is best interpreted as a class-level inference of high potency.

Receptor Binding Affinity Dopamine Antagonist Structure-Activity Relationship

Distinct Gastrointestinal Motility Profile: Metopimazine Delays Gastric Emptying Unlike Prokinetic In-Class Alternatives

Clinical and manometric studies reveal a key pharmacodynamic distinction between metopimazine and metoclopramide. While both are dopamine antagonists, their effects on gastrointestinal motility are divergent. Domperidone and metoclopramide are classified as prokinetics, whereas metopimazine has been shown to delay gastric emptying [1]. A direct comparative study using duodenojejunal manometry in healthy subjects further quantified this difference: the number of hourly Phase 3 contractions of the migrating motor complex (MMC) was 0.40 for metoclopramide (MTC) compared to 0.28 for metopimazine (MTP), versus a control value of 0.47 [2].

Gastrointestinal Motility Pharmacodynamics Gastroparesis

Validated Pediatric Pharmacokinetics: Established Dosing and Tolerability in Children Guides Formulation-Specific Procurement

Metopimazine's pharmacokinetic profile has been specifically characterized in a pediatric population, providing a quantitative basis for its use in children. Following a single oral dose of 0.33 mg/kg, metopimazine was rapidly absorbed with a median Cmax of 17.2 ng/mL at 1 hour and a half-life of 2.18 hours [1]. Notably, the plasma concentration of its active acid metabolite (AMPZ) was significantly higher, with a median Cmax of 76.3 ng/mL and a Tmax of 150 minutes [1]. The study confirmed that these pediatric plasma concentrations are similar to those observed in adults, and no adverse effects occurred during the trial, supporting a dosage of 0.33 mg/kg up to three times daily for children under 15 kg [1].

Pediatric Pharmacokinetics Oral Bioavailability Age-Specific Dosing

Metopimazine Procurement Scenarios: Where Quantified Peripheral Selectivity and Pediatric Data Drive Value


Preclinical and Clinical Research on GLP-1 Agonist-Induced Nausea and Vomiting

The quantified peripheral restriction and lack of CNS side effects of metopimazine (Section 3, Item 1) make it an ideal candidate for managing the significant gastrointestinal adverse events associated with GLP-1 receptor agonists like semaglutide. A recent Phase 2 clinical trial demonstrated that NG101 (metopimazine mesylate) reduced the incidence of nausea by 40% and vomiting by 67% compared to placebo in this context [1]. Procurement of metopimazine for this application is driven by its unique ability to provide potent antiemetic efficacy without the risk of central adverse effects that could confound study endpoints or limit patient adherence.

Pediatric Antiemetic Formulation Development

The availability of robust pediatric pharmacokinetic data for oral metopimazine (Section 3, Item 4) directly supports its use in the development of age-appropriate antiemetic formulations. The established dosage of 0.33 mg/kg and the well-defined plasma concentration profile of both the parent drug and its active metabolite provide a clear, quantifiable framework for quality control, bioequivalence studies, and dosing regimens in pediatric populations [1]. This evidence-based guidance offers a significant procurement advantage over alternative antiemetics with less defined pediatric pharmacokinetics.

Gastrointestinal Motility Studies Requiring Non-Prokinetic Dopamine Antagonism

For research protocols that require a dopamine D2 antagonist but must avoid the confounding prokinetic effects seen with metoclopramide or domperidone, metopimazine is the compound of choice. As directly quantified in manometric studies, metopimazine uniquely delays gastric emptying and reduces Phase 3 contractions of the MMC compared to metoclopramide (Section 3, Item 3) [1]. This distinct pharmacodynamic profile is critical for investigators studying upper GI motility disorders like gastroparesis, where the goal may be to relieve nausea without accelerating transit, and where recent Phase 2 trials have explored its efficacy .

In Vitro BBB Permeability Assay Development and CNS Safety Screening

Metopimazine and its active metabolite, metopimazine acid, serve as valuable reference compounds in the development and validation of in vitro blood-brain barrier (BBB) models. The direct comparative study quantifying metopimazine acid's exceptionally low permeability relative to metopimazine, domperidone, metoclopramide, and chlorpromazine (Section 3, Item 1) provides a benchmark for assessing the CNS penetration potential of new chemical entities [1]. Procuring metopimazine for this purpose allows researchers to calibrate their BBB models against a well-characterized, peripherally-restricted dopamine antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metopimazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.